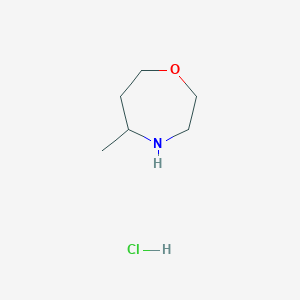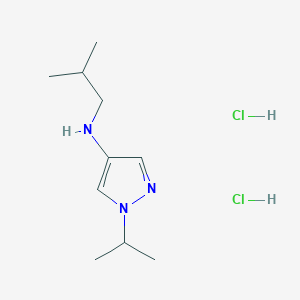![molecular formula C21H18BrFO5 B2895760 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 701931-60-4](/img/structure/B2895760.png)
3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic compound characterized by its unique structure combining a fluorobenzyl ether moiety with a dimethyl chromenone framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps:
Formation of the chromenone core: : This is often achieved through the cyclization of appropriate precursor compounds under acidic or basic conditions.
Introduction of the fluorobenzyl ether group: : This step can be accomplished via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the hydroxyl group on the chromenone scaffold.
Attachment of the propanoic acid moiety: : This generally involves esterification or amidation reactions.
The exact conditions, such as temperature, pH, and solvent, can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial synthesis of this compound may employ similar strategies but on a larger scale and with optimizations for cost and efficiency. Techniques such as continuous flow chemistry and automated synthesis reactors can be utilized to enhance productivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidative processes, potentially altering its chromenone core.
Reduction: : Reduction reactions may target the ketone group within the chromenone framework.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at the fluorobenzyl ether moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, nucleophiles like amines and thiols.
Major Products
The products of these reactions can vary widely, depending on the specific reaction conditions and the nature of the reactants. Typically, modifications to the chromenone core or the fluorobenzyl ether group result in significant changes to the compound’s chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a starting material or intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology
Its derivatives are studied for their biological activities, including potential anti-inflammatory and anticancer properties.
Medicine
Research into this compound focuses on its potential therapeutic benefits, such as enzyme inhibition or interaction with specific biological pathways.
Industry
In industrial applications, the compound's unique structure may be leveraged in the development of new materials, such as polymers or coatings with specialized properties.
Wirkmechanismus
The compound exerts its effects through interactions at the molecular level, primarily targeting specific enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing these sites. The pathways involved often relate to key biological processes, such as signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-2-yl}acetic acid
3-{7-[(4-bromo-2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-4-yl}propanoic acid
Uniqueness
What sets 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid apart is its specific substitution pattern and the combination of functional groups, which may confer unique reactivity and biological activity profiles compared to its analogs.
That covers the detailed overview of this fascinating compound. Got any specific angles or details you’d like to dig into further?
Eigenschaften
IUPAC Name |
3-[7-[(4-bromo-2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFO5/c1-11-15-5-7-18(27-10-13-3-4-14(22)9-17(13)23)12(2)20(15)28-21(26)16(11)6-8-19(24)25/h3-5,7,9H,6,8,10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNNUIMTGKSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Br)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2895677.png)

![1-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2895679.png)

![7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2895684.png)



![N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895690.png)


![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/new.no-structure.jpg)
![N-[2-(3-Chloro-4-cyclopentyloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2895695.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2895696.png)
